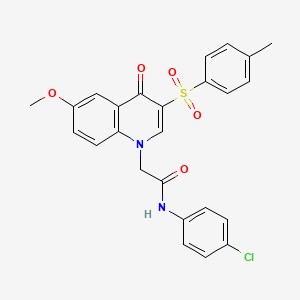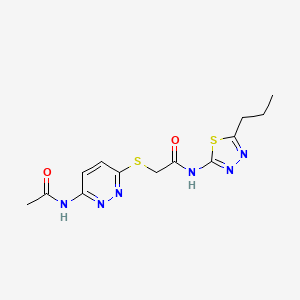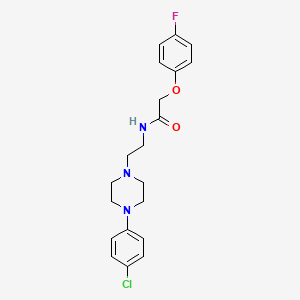
6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
6-AM-DMP has been used in a variety of scientific studies and applications. It has been used in the synthesis of various pharmaceuticals, including anticonvulsants, antifungals, and antibiotics. It has also been used in the synthesis of various dyes and pigments, as well as in the synthesis of various polymers. In addition, 6-AM-DMP has been used in studies of enzyme inhibition, as well as in the study of other biochemical processes.
作用機序
6-AM-DMP is a highly reactive compound that can form covalent bonds with a variety of other molecules. This property enables it to act as an enzyme inhibitor, as it can bind to the active site of enzymes and block the binding of substrate molecules. In addition, 6-AM-DMP can act as a binder, forming covalent bonds with other molecules and preventing them from forming other bonds.
Biochemical and Physiological Effects
6-AM-DMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, proteins, and nucleic acids. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and hormones. In addition, 6-AM-DMP has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects.
実験室実験の利点と制限
6-AM-DMP has several advantages when used in laboratory experiments. It is highly reactive and can form covalent bonds with a variety of other molecules. This enables it to be used in a variety of biochemical studies, such as enzyme inhibition studies. In addition, 6-AM-DMP is relatively inexpensive and easy to obtain.
However, there are also some limitations when using 6-AM-DMP in laboratory experiments. It is a highly reactive compound and can cause unwanted side reactions with other molecules. In addition, it can be toxic in large doses, and thus must be handled with care.
将来の方向性
There are a variety of potential future directions for 6-AM-DMP. It could be used in the development of new pharmaceuticals, such as anticonvulsants, antifungals, and antibiotics. It could also be used in the synthesis of dyes and pigments, as well as in the synthesis of various polymers. In addition, 6-AM-DMP could be used in the study of enzyme inhibition and other biochemical processes. Finally, 6-AM-DMP could be used in the development of new methods for the synthesis of other compounds.
合成法
6-AM-DMP can be synthesized by a variety of methods, including the Biginelli reaction, the Mannich reaction, the Knoevenagel condensation, and the Kolbe-Schmitt reaction. The Biginelli reaction is a three-component condensation reaction involving aldehydes, β-keto esters, and urea or thiourea. The Mannich reaction is a three-component condensation reaction involving aldehydes, amines, and ketones. The Knoevenagel condensation is a two-component condensation reaction involving aldehydes and ketones. The Kolbe-Schmitt reaction is a two-component condensation reaction involving carboxylic acids and aldehydes.
特性
IUPAC Name |
6-(aminomethyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBXQMBOVWXKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
687608-88-4 |
Source


|
| Record name | 6-(aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


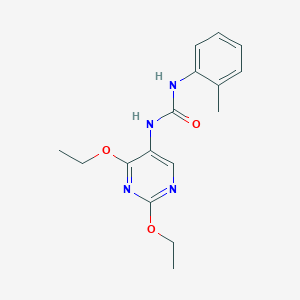
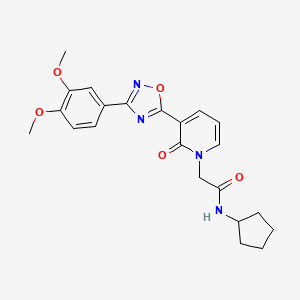
![2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid](/img/structure/B2901183.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2901186.png)
![2-Thia-8-azaspiro[4.5]decane hcl](/img/structure/B2901187.png)
![Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2901188.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2901191.png)
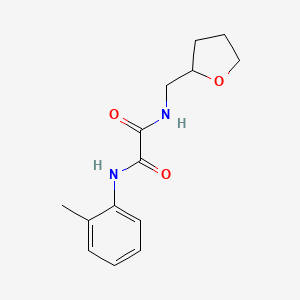
![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2901196.png)
